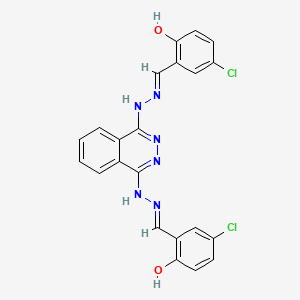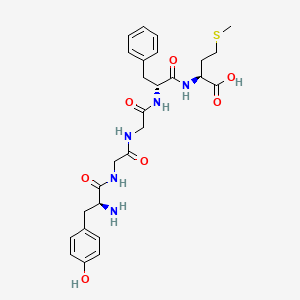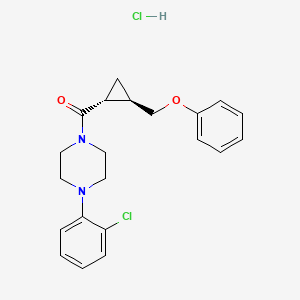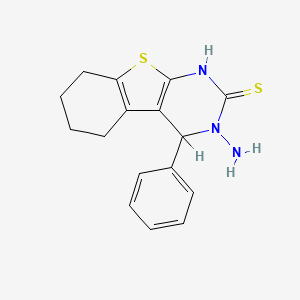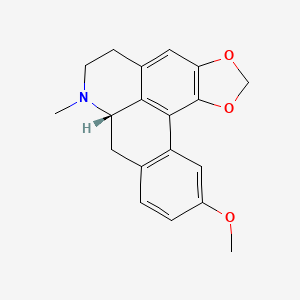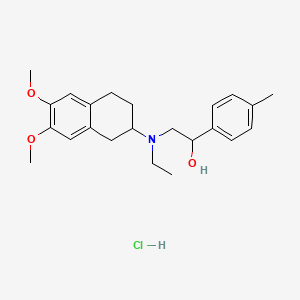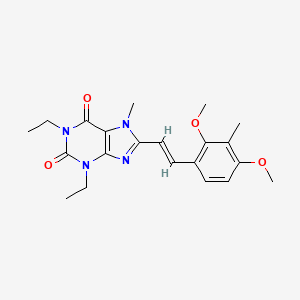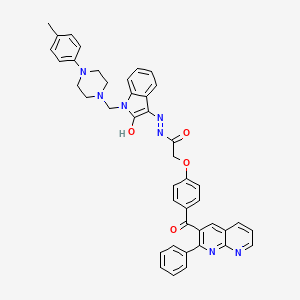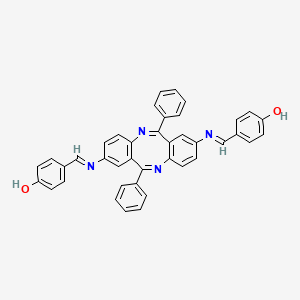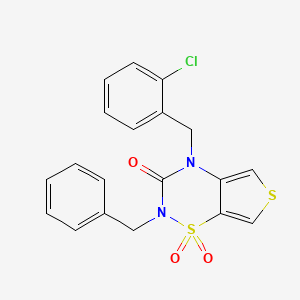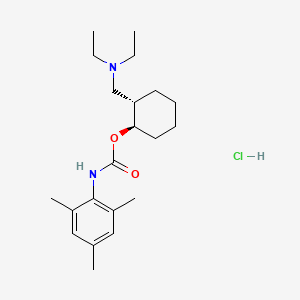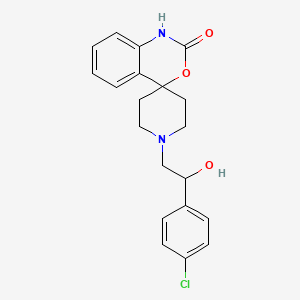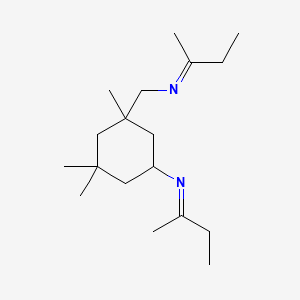
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine is a complex organic compound. Its structure suggests it belongs to the class of cyclohexane derivatives, characterized by multiple methyl and imine groups attached to the cyclohexane ring. This compound’s unique structure may impart specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine likely involves multiple steps, including the formation of the cyclohexane ring, introduction of methyl groups, and formation of imine linkages. Typical reaction conditions may include:
Cyclohexane ring formation: This could involve cyclization reactions under acidic or basic conditions.
Methyl group introduction: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Imine formation: Condensation reactions between amines and aldehydes or ketones under dehydrating conditions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may undergo various chemical reactions, including:
Oxidation: Conversion of imine groups to oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of imine groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the methyl groups or imine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation products: Oximes, nitriles.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethylamines: Compounds with similar cyclohexane and amine structures.
Imine derivatives: Compounds with imine functional groups.
Uniqueness
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine is unique due to its specific arrangement of methyl and imine groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
66230-25-9 |
|---|---|
Molecular Formula |
C18H34N2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
N-[[5-(butan-2-ylideneamino)-1,3,3-trimethylcyclohexyl]methyl]butan-2-imine |
InChI |
InChI=1S/C18H34N2/c1-8-14(3)19-13-18(7)11-16(20-15(4)9-2)10-17(5,6)12-18/h16H,8-13H2,1-7H3 |
InChI Key |
SSGRRJUJHKUYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC1(CC(CC(C1)(C)C)N=C(C)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)

